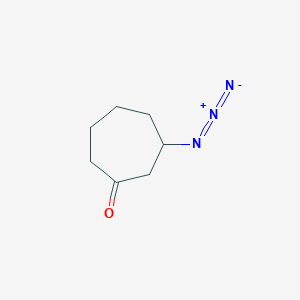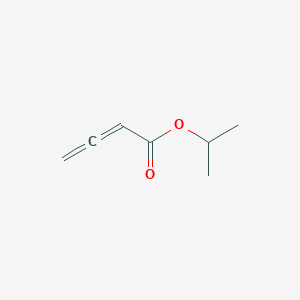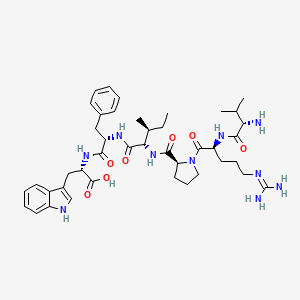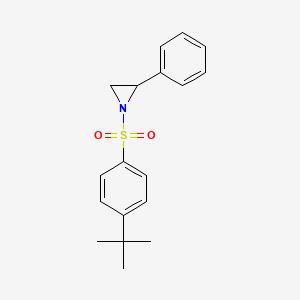
1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine can be synthesized through the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-phenylaziridine. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines.
Oxidation: The sulfonyl group can undergo oxidation reactions, potentially forming sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted amines or other nucleophile-adducts.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Corresponding amines or other reduced derivatives.
Applications De Recherche Scientifique
1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine primarily involves the reactivity of the aziridine ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The sulfonyl group can also participate in various chemical transformations, influencing the overall reactivity and stability of the compound. Molecular targets and pathways involved would depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparaison Avec Des Composés Similaires
- 1-(4-tert-Butylbenzene-1-sulfonyl)-2-methylaziridine
- 1-(4-tert-Butylbenzene-1-sulfonyl)-2-ethylaziridine
- 1-(4-tert-Butylbenzene-1-sulfonyl)-2-propylaziridine
Comparison: 1-(4-tert-Butylbenzene-1-sulfonyl)-2-phenylaziridine is unique due to the presence of the phenyl group, which can influence its reactivity and potential applications. The phenyl group can participate in π-π interactions and other aromatic interactions, which can be advantageous in certain chemical and biological contexts. In contrast, similar compounds with alkyl groups may have different reactivity profiles and applications due to the absence of aromatic interactions.
Propriétés
Numéro CAS |
918776-51-9 |
|---|---|
Formule moléculaire |
C18H21NO2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)sulfonyl-2-phenylaziridine |
InChI |
InChI=1S/C18H21NO2S/c1-18(2,3)15-9-11-16(12-10-15)22(20,21)19-13-17(19)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3 |
Clé InChI |
VZEODBYHWKDKEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14193003.png)
![6-Cyclohexyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B14193011.png)
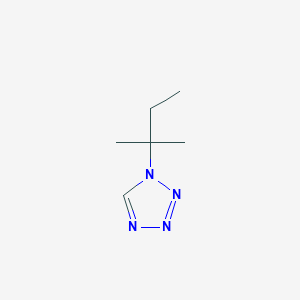
![4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile](/img/structure/B14193020.png)


